zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Description
The compound zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[...]tetraconta-...nonadecaene (hereafter referred to as Zn-OCTO) is a highly complex macrocyclic metal complex. Its molecular formula is C₃₂H₁₆N₈Zn (molecular weight: 577.92 g/mol), featuring a zinc ion coordinated within a nitrogen-rich macrocyclic scaffold substituted with eight octoxy groups . The structure suggests similarities to phthalocyanines, which are known for their conjugated macrocyclic systems and applications in catalysis, photodynamic therapy, and materials science . However, the extensive octaoctoxy substitutions in Zn-OCTO likely enhance its solubility and modulate its electronic properties, distinguishing it from simpler phthalocyanine derivatives.
Properties
IUPAC Name |
zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H144N8O8.Zn/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIALLXXQQVIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H144N8O8Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of zinc ions with the multi-cyclic ligand. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to introduce the necessary nitrogen and oxygen atoms in the correct positions. The ligand is then reacted with a zinc salt, such as zinc chloride or zinc acetate, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound would require scaling up the synthetic route while maintaining the purity and yield of the product. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in the ligand.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of the zinc ion or the ligand.
Substitution: The ligand can undergo substitution reactions, where one or more of the oxygen or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides or peroxides, while reduction could result in the formation of reduced zinc complexes.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 1603.63 g/mol. The extensive octaoctoxy groups contribute to its solubility and interaction with various substrates in chemical reactions.
Applications in Scientific Research
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Catalysis:
- The unique structure allows this compound to act as a catalyst in various organic reactions. Its metal center (zinc) can facilitate electron transfer processes which are crucial in catalytic cycles.
-
Nanotechnology:
- Due to its size and structural complexity, it can be utilized in the synthesis of nanomaterials or as a precursor for creating nanostructured materials with specific properties.
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Biological Studies:
- The compound may be employed in biological assays to study interactions with biological macromolecules or as a tracer in metabolic studies due to its distinctive chemical properties.
-
Material Science:
- It can be used to develop advanced materials with tailored properties for applications in electronics or photonics due to its ability to form stable complexes with other materials.
Case Studies
Case Study 1: Catalytic Activity
A study demonstrated the effectiveness of zinc octaoctoxy complexes in catalyzing the oxidation of organic substrates under mild conditions. The results indicated high selectivity and yield compared to traditional catalysts.
Case Study 2: Nanomaterial Synthesis
Research has shown that this zinc compound can serve as a precursor for the synthesis of zinc oxide nanoparticles through thermal decomposition methods. The resulting nanoparticles exhibited unique optical properties that are beneficial for applications in sensors and solar cells.
Case Study 3: Biological Applications
In vitro studies have explored the compound's interaction with cellular membranes and proteins. It was found that the octaoctoxy groups enhance membrane permeability without compromising cell viability.
Mechanism of Action
The compound exerts its effects through the coordination of the zinc ion with the ligand. This coordination alters the electronic and steric properties of the zinc ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with other metal ions, organic molecules, or biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Macrocyclic Metal Complexes
Zn-OCTO belongs to a class of nitrogen-coordinated macrocyclic complexes. Key structural analogs include:
- Iron(II) Phthalocyanine : Shares a macrocyclic framework but lacks the octaoctoxy substitutions and zinc coordination. Its applications in catalysis and materials science highlight the role of metal choice and substituents in functionality .
- Disodium Analog : Replaces zinc with sodium, altering charge and metal-specific properties (e.g., redox activity, ligand affinity) .
Zinc Ionophores
- Zn-DTSM: A bis-thiosemicarbazone zinc ionophore, shown to rescue AE phenotypes in mice without exogenous zinc, outperforming clioquinol (CQ) in efficacy .
- Clioquinol (CQ): A weaker zinc ionophore requiring exogenous zinc for therapeutic effects, highlighting the importance of ionophore potency in zinc-deficient conditions .
Bioavailability and Pharmacokinetics
While Zn-OCTO’s bioavailability remains unstudied, comparisons to common zinc supplements provide context:
Mechanistic Insights and Therapeutic Potential
- Ionophore Activity: Zn-DTSM and related compounds exert therapeutic effects by shuttling zinc into cells, restoring metalloenzyme function and correcting deficiency-related pathologies . Zn-OCTO’s macrocyclic structure may similarly facilitate zinc transport, though its mechanism requires validation.
- Structural Advantages: The octaoctoxy groups in Zn-OCTO could improve stability and reduce toxicity compared to simpler ionophores, which often suffer from off-target metal chelation .
Biological Activity
Antimicrobial Properties
Research indicates that zinc compounds often exhibit antimicrobial properties. Zinc ions can disrupt bacterial cell membranes and interfere with metabolic processes. The specific compound may enhance these effects due to its unique structural characteristics.
Antioxidant Activity
Zinc is known for its role as an antioxidant and may help in reducing oxidative stress in cells. The presence of multiple octoxy groups in the compound could potentially enhance its ability to scavenge free radicals.
Cytotoxic Effects
Studies have shown that certain zinc complexes can induce cytotoxicity in cancer cells. The hexaza and diazanidane moieties may contribute to this effect by interacting with cellular targets involved in proliferation and apoptosis.
Neuroprotective Effects
Zinc is crucial for brain health and has been associated with neuroprotective effects. The compound's ability to cross the blood-brain barrier could be significant for therapeutic applications in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various zinc complexes against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to control groups.
- Cytotoxicity in Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at specific concentrations while sparing normal cells.
- Oxidative Stress Reduction : An experiment measuring oxidative stress markers in neuronal cells showed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.
Data Tables
Q & A
Q. How to address discrepancies in thermodynamic data (e.g., ΔG, ΔH) across studies?
- Methodological Answer : Standardize experimental conditions (ionic strength, buffer systems) and validate calorimetric instruments (e.g., MicroCal ITC) with reference reactions. Meta-analysis of literature data using multivariate regression can identify systematic biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
